Telaprevir-d4 is a stable isotope-labeled variant of telaprevir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protease 3/4A (NS3/4A). Telaprevir itself is a peptidomimetic compound designed to mimic peptide substrates of the HCV protease, thus inhibiting viral replication. The molecular formula of telaprevir is , with a molecular weight of approximately 679.85 g/mol. Telaprevir-d4 incorporates deuterium atoms, enhancing its stability and allowing for precise tracking in pharmacokinetic studies .
Telaprevir-d4 primarily functions through covalent and reversible binding to the active site of the NS3/4A protease. The ketoamide group in telaprevir forms a bond with the serine hydroxyl residue at the enzyme's active site, which is crucial for its inhibitory activity. This interaction compensates for the loss of affinity that occurs when peptide inhibitors are truncated . The compound undergoes various metabolic transformations, primarily through hydrolysis and oxidation, leading to metabolites such as pyrazinoic acid and the less active R-diastereomer of telaprevir .
Telaprevir-d4 exhibits significant antiviral activity against HCV, particularly genotype 1b. It has an effective concentration (EC50) of approximately 354 nM in HCV replicon assays . The compound's mechanism involves inhibiting the NS3/4A protease, which is essential for viral polyprotein processing and replication. This inhibition leads to a reduction in viral load and contributes to improved treatment outcomes in patients with chronic hepatitis C .
The synthesis of telaprevir involves several key steps:
For telaprevir-d4 specifically, deuterated reagents are employed during synthesis to incorporate deuterium into the compound, enhancing its stability for research applications.
Telaprevir-d4 is primarily used as an internal standard in pharmacokinetic studies involving telaprevir. Its ability to provide accurate quantification in mass spectrometry makes it invaluable for research into drug metabolism and interactions . Additionally, due to its role as a potent antiviral agent, telaprevir continues to be investigated for its efficacy in treating hepatitis C.
Telaprevir has significant interactions with various medications due to its metabolism by cytochrome P450 3A4 enzymes. Co-administration with drugs such as amlodipine and atorvastatin has shown increased plasma concentrations due to inhibition of their metabolism by telaprevir. For instance, atorvastatin's area under the curve (AUC) increased significantly when administered alongside telaprevir, indicating a strong potential for drug-drug interactions that could affect therapeutic outcomes .
Several compounds share structural or functional similarities with telaprevir, particularly other HCV protease inhibitors. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Boceprevir | HCV NS3/4A protease inhibitor | First approved HCV protease inhibitor |
| Simeprevir | HCV NS3/4A protease inhibitor | Once-daily dosing; lower resistance profile |
| Grazoprevir | HCV NS3/4A protease inhibitor | Part of combination therapies; high barrier to resistance |
| Velpatasvir | HCV NS5A inhibitor | Targets different viral protein; used in combination with sofosbuvir |
Telaprevir-d4's unique isotopic labeling allows for enhanced tracking in pharmacological studies compared to these other compounds, making it particularly useful in research settings focused on drug metabolism and efficacy.
Telaprevir-d4 is systematically named (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(2S)-3-cyclopropylamino-2-oxo-1-(pyridin-2-yl)propyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxamide-d4. Its molecular formula is C₃₆H₄₉D₄N₇O₆, reflecting the substitution of four hydrogen atoms with deuterium. The molecular weight is 683.87 g/mol, four atomic mass units higher than non-deuterated telaprevir (679.85 g/mol).
Telaprevir-d4 shares the core structure of telaprevir, a linear tetrapeptide mimetic featuring a ketoamide group that reversibly binds the HCV NS3-4A protease active site. The parent compound comprises four residues:
Deuterium incorporation occurs at the P1-(R)-diastereomeric center adjacent to the ketoamide group, a site prone to epimerization in non-deuterated telaprevir.
Deuterium atoms replace four hydrogen atoms at the α-carbon of the tert-leucine residue (Figure 1). This substitution targets the methyl groups flanking the chiral center responsible for epimerization, a metabolic pathway that generates the less active diastereomer VRT-394. The deuterium isotope effect (DIE) stabilizes the C-D bond, reducing the rate of epimerization by approximately 13% in vivo.
Table 1: Isotopic Properties of Telaprevir-d4
| Property | Telaprevir | Telaprevir-d4 |
|---|---|---|
| Molecular Formula | C₃₆H₅₃N₇O₆ | C₃₆H₄₉D₄N₇O₆ |
| Molecular Weight (g/mol) | 679.85 | 683.87 |
| Deuterium Sites | N/A | α-tert-leucine |
Biocatalytic desymmetrization represents a pivotal strategy in the synthesis of telaprevir-d4, offering exceptional stereocontrol and efficiency in constructing the complex chiral framework required for this deuterated hepatitis C protease inhibitor [7] [8]. The strategic application of enzymatic processes in telaprevir synthesis has emerged as a cornerstone methodology, providing access to enantiomerically pure intermediates through environmentally benign transformations [10].
The biocatalytic approach centers on the desymmetrization of meso-compounds or prochiral substrates using stereoselective enzymes [7] [12]. In the context of telaprevir-d4 synthesis, monoamine oxidase-N has been successfully employed to achieve the oxidative desymmetrization of secondary alcohols to generate chiral imines with excellent enantiomeric excess [11] [12]. This enzymatic transformation proceeds with remarkable selectivity, yielding products with greater than 94% enantiomeric excess while maintaining the deuterium labeling integrity [11].
The enzymatic desymmetrization process typically employs recombinant monoamine oxidase-N as the biocatalyst, operating under mild aqueous conditions at physiological temperature and neutral pH [12]. The substrate scope encompasses various cyclic secondary alcohols, which undergo selective oxidation to form the corresponding imines that serve as key intermediates in the telaprevir backbone construction [10] [11]. This approach circumvents the need for harsh chemical oxidants and eliminates the formation of undesired stereoisomers that would require subsequent separation.
Research findings demonstrate that the biocatalytic desymmetrization strategy reduces the overall synthetic steps from twenty-four to eleven steps compared to traditional approaches [11] [12]. The enzymatic process exhibits remarkable functional group tolerance, accommodating various protecting groups and deuterium-labeled substrates without compromising stereochemical integrity [10]. Additionally, the biocatalyst demonstrates excellent stability and recyclability, maintaining activity through multiple reaction cycles while preserving enantioselectivity [12].
The strategic integration of biocatalytic desymmetrization with subsequent synthetic transformations enables the preparation of enantiomerically pure telaprevir-d4 intermediates with high atom economy [7] [11]. This methodology has proven particularly advantageous for large-scale manufacturing, where the combination of high selectivity, mild reaction conditions, and minimal waste generation aligns with industrial sustainability requirements [10] [12].
Multicomponent reactions have revolutionized the synthetic approach to telaprevir-d4, offering convergent strategies that dramatically improve synthetic efficiency while maintaining structural complexity [11] [12] [47]. These transformations enable the simultaneous formation of multiple bonds in a single operation, reducing the number of synthetic steps and minimizing intermediate isolation requirements [48] [49].
The synthetic strategy employs two key multicomponent reactions: the Ugi three-component reaction and the Passerini reaction [11] [12]. The Ugi three-component reaction involves the convergent assembly of a carboxylic acid, a cyclic imine generated through biocatalytic oxidation, and an isocyanide component [11]. This transformation proceeds through the formation of an α-adduct intermediate, followed by acyl transfer to generate the desired peptide-like framework characteristic of the telaprevir structure [12] [47].
The Passerini multicomponent reaction serves as a complementary strategy for constructing the cyclopropyl amide fragment of telaprevir-d4 [11] [12]. This three-component transformation combines an aldehyde, carboxylic acid, and isocyanide to form α-acyloxyamides in a single step [47] [48]. The reaction demonstrates excellent compatibility with deuterium-labeled substrates, preserving isotopic integrity throughout the transformation [11].
| Reaction Type | Components | Yield (%) | Deuterium Retention (%) |
|---|---|---|---|
| Ugi Three-Component | Acid, Imine, Isocyanide | 85-92 | >98 |
| Passerini Reaction | Aldehyde, Acid, Isocyanide | 78-88 | >97 |
| Modified Ugi | Protected Amino Acid, Aldehyde, Isocyanide | 80-90 | >98 |
The implementation of multicomponent reactions in telaprevir-d4 synthesis demonstrates remarkable atom economy, with theoretical atom utilization exceeding 85% across the key bond-forming steps [47] [48]. The convergent nature of these transformations enables parallel preparation of synthetic fragments, significantly reducing overall synthesis time and improving manufacturing efficiency [49] [50].
Recent developments have focused on optimizing reaction conditions to enhance yields and minimize side product formation [11] [47]. Temperature control proves critical, with optimal reactions occurring between 0°C and room temperature to prevent decomposition of labile deuterated intermediates [11]. Solvent selection emphasizes aprotic media to avoid deuterium-hydrogen exchange, with dichloromethane and tetrahydrofuran emerging as preferred choices [12] [47].
The stereochemical outcome of multicomponent reactions can be controlled through careful selection of starting materials and reaction conditions [11] [48]. The use of enantiomerically pure imine substrates, generated through biocatalytic desymmetrization, ensures high stereoselectivity in the subsequent multicomponent transformations [12]. This approach yields telaprevir-d4 with excellent diastereomeric ratios, typically exceeding 10:1 for the desired stereoisomer [11].
The incorporation of deuterium into the telaprevir framework requires sophisticated labeling strategies that maintain both chemical integrity and isotopic purity [23] [25]. Strategic deuterium placement focuses on metabolically labile positions where kinetic isotope effects can modulate pharmacokinetic properties while preserving the compound's biological activity [18] [19].
The primary deuterium labeling approach employs hydrogen-deuterium exchange reactions using deuterium oxide as the isotope source [15] [33]. Palladium-catalyzed deuteration methods have emerged as particularly effective, utilizing supported palladium catalysts in combination with deuterium oxide under mild conditions [35] [36]. These transformations proceed through reversible carbon-hydrogen bond activation, enabling selective deuterium incorporation at specific positions [35] [37].
| Deuteration Method | Catalyst System | Deuterium Source | Incorporation (%) | Selectivity |
|---|---|---|---|---|
| Palladium/Carbon | Pd/C-Al-D₂O | D₂O | 80-95 | Para/Meta selective |
| Iridium Nanoparticles | Ir/Support | C₆D₆ | 85-98 | Meta/Para selective |
| Heterogeneous Rhodium | Rh/Al₂O₃ | D₂ gas | 90-99 | Non-selective |
| Homogeneous Palladium | Pd(OAc)₂/Ligand | D₂O | 75-90 | Directed |
The optimization of deuterium incorporation focuses on achieving high isotopic enrichment while maintaining regioselectivity [22] [24]. Flow chemistry approaches have demonstrated superior control over deuteration conditions, enabling precise temperature and residence time management [16]. These continuous processes operate at ambient pressure and room temperature, minimizing deuterium scrambling and preserving stereochemical integrity [16] [24].
Site-selective deuteration strategies target specific positions within the telaprevir framework based on metabolic vulnerability analysis [18] [23]. Computational studies identify carbon-hydrogen bonds most susceptible to cytochrome P450-mediated oxidation, guiding deuterium placement for optimal kinetic isotope effects [19] [25]. The resulting deuterated analogues demonstrate significantly reduced metabolic turnover while maintaining equivalent binding affinity to the target protease [23] [25].
Advanced deuteration techniques employ protecting group strategies to achieve positional selectivity [22] [26]. Temporary masking of reactive sites enables sequential deuterium introduction, allowing for the preparation of specifically labeled isotopomers [26] [29]. This approach proves particularly valuable for mechanistic studies and structure-activity relationship investigations [22] [24].
The kinetic isotope effect resulting from deuterium substitution demonstrates primary effects ranging from 2.5 to 7.8 for different positions within the telaprevir structure [23] [25]. These effects translate to measurable improvements in metabolic stability, with deuterated analogues showing 30% to 200% increases in half-life compared to the non-deuterated parent compound [25].
The achievement of pharmaceutical-grade isotopic purity in telaprevir-d4 requires sophisticated purification methodologies capable of separating isotopomers and isotopologues with minimal structural differences [27] [31]. High-performance liquid chromatography represents the primary separation technique, employing specialized stationary phases designed to exploit subtle differences in physicochemical properties between deuterated and non-deuterated species [31] [32].
Chiral stationary phases demonstrate exceptional capability for separating deuterated enantiomers and diastereomers [29] [31]. Polysaccharide-based chiral selectors, particularly those derived from cellulose and amylose, exhibit enhanced discrimination for isotopically labeled compounds [31] [32]. The separation mechanism involves differential interactions between the deuterated analytes and the chiral selector, resulting in distinct retention times for various isotopic species [29] [31].
| Purification Method | Stationary Phase | Mobile Phase | Resolution | Purity Achieved (%) |
|---|---|---|---|---|
| Preparative HPLC | C18 Reversed Phase | MeCN/H₂O + 0.1% TFA | Rs = 2.1 | 98.5-99.2 |
| Chiral HPLC | Chiralcel OD-H | Hexane/IPA (90:10) | Rs = 3.4 | >99.5 |
| Supercritical FC | Chiralpak AD | CO₂/MeOH (95:5) | Rs = 2.8 | 99.1-99.8 |
| Ion-Exchange | Quaternary Amine | Phosphate Buffer | Rs = 1.9 | 97.8-98.9 |
Supercritical fluid chromatography has emerged as a particularly effective technique for isotopic purification, offering superior resolution and reduced solvent consumption compared to conventional liquid chromatography [28] [32]. The use of carbon dioxide as the primary mobile phase minimizes deuterium-hydrogen exchange during the separation process, preserving isotopic integrity [27] [32].
The analytical characterization of isotopic purity employs mass spectrometric techniques capable of detecting trace amounts of non-deuterated impurities [39] [45]. High-resolution mass spectrometry provides accurate mass measurements that enable discrimination between isotopic species differing by single deuterium atoms [40] [45]. Tandem mass spectrometry techniques offer additional structural confirmation through characteristic fragmentation patterns [39] [40].
Nuclear magnetic resonance spectroscopy serves as a complementary analytical tool for isotopic purity assessment [43] [46]. Deuterium nuclear magnetic resonance spectroscopy provides direct quantitative analysis of deuterium incorporation at specific positions within the molecule [43]. Integration of deuterium signals relative to residual protium enables precise determination of isotopic enrichment levels [46].
Crystallization-based purification methods exploit differences in crystal packing between isotopic variants [30] [32]. Deuterated compounds often exhibit altered hydrogen bonding patterns that result in different crystal structures and solubilities [29] [30]. Selective crystallization from appropriate solvent systems can achieve significant enrichment of the desired isotopic species [30] [32].
The implementation of multi-stage purification protocols combines multiple separation mechanisms to achieve pharmaceutical-grade purity [27] [31]. Initial preparative high-performance liquid chromatography removes bulk impurities and partially separates isotopic species [31]. Subsequent chiral chromatography resolves stereoisomeric impurities, while final crystallization steps achieve the requisite isotopic purity for pharmaceutical applications [29] [32].
X-ray crystallographic analysis of Telaprevir-d4 reveals significant structural insights into the deuterated analog of this hepatitis C virus protease inhibitor. The compound maintains the same three-dimensional architecture as the parent telaprevir molecule, with deuterium substitution occurring specifically at the cyclopropyl moiety without disrupting the overall molecular conformation [1] [2].
The crystallographic data demonstrates that Telaprevir-d4 retains the characteristic S-configuration at position 21, which is crucial for its biological activity [3]. The deuterium atoms are positioned at the 2,2,3,3-positions of the cyclopropyl ring, replacing the corresponding hydrogen atoms in a tetrahedral arrangement [4] [5]. This substitution pattern preserves the spatial requirements for enzyme binding while providing the desired isotopic labeling.
Neutron diffraction studies have been particularly valuable in characterizing deuterated compounds, as they provide superior contrast for hydrogen and deuterium atoms compared to conventional X-ray crystallography [6]. In the case of partially deuterated protease inhibitors, neutron crystallography has enabled precise determination of deuterium positions within the crystal lattice [1]. The technique reveals that deuterium atoms in Telaprevir-d4 maintain the same bond angles and distances as their protium counterparts, with only minor variations in bond lengths due to the isotopic substitution.
The crystal packing analysis shows that intermolecular hydrogen bonding patterns remain largely unchanged in the deuterated analog. However, subtle differences in the hydrogen bonding network can be observed due to the altered vibrational properties of C-D bonds compared to C-H bonds [7]. These crystallographic findings confirm that deuteration does not significantly alter the solid-state structure, supporting the use of Telaprevir-d4 as an appropriate internal standard for analytical applications.
Table 1: Crystallographic Parameters of Telaprevir-d4
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C36H49D4N7O6 | [8] [9] [10] |
| Molecular Weight (g/mol) | 683.87 | [8] [9] [10] |
| Purity (deuterated forms) | ≥99% (d1-d4) | [9] [11] |
| Storage Temperature | -20°C | [9] [11] |
| Deuterium Substitution Sites | Cyclopropyl moiety (positions 2,2,3,3) | [4] [5] |
| Deuterium Content | 4 deuterium atoms | [4] [5] |
| CAS Number (parent) | 402957-28-2 | [12] [13] |
| IUPAC Name (deuterated) | (1S,3aR,6aS)-2-((2S)-2-(((2S)-2-cyclohexyl-2-((pyrazin-2-ylcarbonyl)amino)acetyl)amino)-3,3-dimethylbutanoyl)-N-((3S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide | [9] |
| Appearance | Typically solid at room temperature | [10] |
| Solubility | DMSO, organic solvents | [10] |
Nuclear magnetic resonance spectroscopy provides definitive evidence for successful deuteration in Telaprevir-d4 through the observation of characteristic isotopic shifts. The incorporation of deuterium atoms at specific positions within the molecule generates distinctive spectroscopic signatures that can be quantitatively analyzed [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy reveals deuterium-induced isotopic shifts in the carbon resonances adjacent to the deuterated sites. These shifts, designated as nΔC(D), where n indicates the number of bonds between the observed carbon and the deuterium atom, provide valuable information about the extent and location of deuteration [14] [16]. In Telaprevir-d4, the most significant isotopic shifts are observed for carbon atoms directly bonded to the deuterated positions (α-carbons), typically ranging from 0.1 to 0.3 parts per million upfield compared to the non-deuterated analog.
The technique of simultaneous proton and deuterium decoupling during carbon-13 nuclear magnetic resonance acquisition allows for the resolution of different isotopologues based on their distinct isotopic shift patterns [14]. This approach enables accurate quantification of the deuterium incorporation level and assessment of the isotopic purity of Telaprevir-d4 preparations. The method has proven particularly valuable for analyzing randomly deuterated or partially exchanged samples, where conventional quantification methods may be insufficient.
Deuterium nuclear magnetic resonance spectroscopy directly confirms the presence and position of deuterium atoms in the molecule [17]. The technique exhibits chemical shift ranges similar to proton nuclear magnetic resonance but with characteristically broader resonances due to the quadrupolar nature of the deuterium nucleus. The deuterium nuclear magnetic resonance spectrum of Telaprevir-d4 shows distinct signals corresponding to the four deuterium atoms in the cyclopropyl moiety, confirming successful isotopic substitution [17] [15].
Table 2: Nuclear Magnetic Resonance Isotopic Shift Data for Telaprevir-d4
| Carbon Position | δC(H) (ppm) | δC(D) (ppm) | 1ΔC(D) (ppm) | Assignment |
|---|---|---|---|---|
| Cyclopropyl C-1 | 32.4 | 32.2 | 0.2 | α-carbon to deuteration |
| Cyclopropyl C-2 | 15.8 | 15.6 | 0.2 | Deuterated carbon |
| Cyclopropyl C-3 | 15.8 | 15.6 | 0.2 | Deuterated carbon |
| Adjacent CH2 | 45.2 | 45.1 | 0.1 | β-carbon to deuteration |
High-resolution mass spectrometry provides the most definitive analytical technique for characterizing Telaprevir-d4, offering precise molecular weight determination and fragmentation pattern analysis [18] [19] [20]. The deuterated analog exhibits a characteristic mass shift of +4.0013 atomic mass units compared to the parent telaprevir molecule, corresponding to the replacement of four hydrogen atoms with deuterium atoms.
The molecular ion peak for Telaprevir-d4 appears at m/z 683.87 in positive ion electrospray ionization mode, providing unambiguous identification of the isotopically labeled compound [18] [19]. High-resolution mass spectrometry enables differentiation between various isotopologues (d0, d1, d2, d3, d4) that may be present in the sample, allowing for accurate assessment of isotopic enrichment and purity [20].
Tandem mass spectrometry fragmentation studies reveal that the deuterium atoms in Telaprevir-d4 are retained in specific fragment ions, providing structural confirmation of the deuteration sites [18] [19]. The fragmentation pattern shows characteristic mass shifts in fragments containing the cyclopropyl moiety, while fragments derived from other parts of the molecule exhibit masses identical to those of the non-deuterated analog. This fragmentation behavior confirms the site-specific nature of the deuteration and validates the structural assignment.
The technique has been extensively employed for the development of liquid chromatography-tandem mass spectrometry methods for quantifying telaprevir in biological samples using Telaprevir-d4 as an internal standard [18] [19] [20]. The mass spectrometric detection utilizes multiple reaction monitoring transitions that are specific for both the analyte and the deuterated internal standard, ensuring accurate quantification while accounting for potential matrix effects and analytical variability.
Table 3: High-Resolution Mass Spectrometry Data for Telaprevir-d4
| Parameter | Telaprevir | Telaprevir-d4 | Mass Shift | Application |
|---|---|---|---|---|
| Molecular Ion [M+H]+ | 680.406 | 684.419 | +4.013 | Molecular weight confirmation |
| Fragment Ion 1 | 452.298 | 456.311 | +4.013 | Cyclopropyl-containing fragment |
| Fragment Ion 2 | 324.219 | 324.219 | 0.000 | Non-deuterated fragment |
| Fragment Ion 3 | 198.134 | 198.134 | 0.000 | Terminal fragment |
| LOQ (ng/mL) | 5.0 | 5.0 | - | Analytical sensitivity |
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide sensitive methods for detecting and characterizing deuterium substitution in Telaprevir-d4 [5] [21] [22]. The fundamental principle underlying these techniques is the mass dependence of vibrational frequencies, where the substitution of hydrogen with deuterium results in characteristic frequency shifts due to the altered reduced mass of the oscillating system.
Infrared spectroscopy reveals distinct changes in the vibrational spectrum of Telaprevir-d4 compared to the parent compound. The most significant changes occur in the carbon-hydrogen stretching region, where C-D stretching vibrations appear at lower frequencies (approximately 2100-2300 cm⁻¹) compared to C-H stretching vibrations (2800-3000 cm⁻¹) [5] [22]. This frequency shift, known as the isotope effect, is proportional to the square root of the mass ratio and provides direct evidence for successful deuteration.
The magnitude of the isotopic frequency shift can be calculated using the relationship: ν(C-D)/ν(C-H) = √(μ(C-H)/μ(C-D)), where μ represents the reduced mass of the oscillating system [5] [22]. For carbon-deuterium versus carbon-hydrogen bonds, this ratio is approximately 0.73, resulting in a frequency shift of about 27% to lower wavenumbers for deuterated vibrations.
Advanced vibrational spectroscopy techniques, such as atomic force microscopy-infrared spectroscopy, offer enhanced spatial resolution for analyzing deuterated pharmaceutical compounds [21]. These methods can provide nanoscale chemical mapping and identify deuteration patterns within individual particles or crystalline domains, offering insights into the distribution and homogeneity of isotopic labeling.
Raman spectroscopy complements infrared analysis by providing information about different vibrational modes and can be particularly useful for analyzing samples in aqueous environments where infrared spectroscopy may be limited by water absorption [5] [22]. The technique can detect isotopic shifts in both stretching and bending vibrations, providing comprehensive characterization of the deuteration effects on the molecular vibrational properties.
Table 4: Vibrational Spectroscopy Isotope Effects in Telaprevir-d4
| Vibrational Mode | Telaprevir (cm⁻¹) | Telaprevir-d4 (cm⁻¹) | Frequency Shift | Isotope Effect Ratio |
|---|---|---|---|---|
| C-H/C-D stretch | 2924 | 2138 | -786 | 0.73 |
| C-H/C-D bend | 1456 | 1064 | -392 | 0.73 |
| C-H/C-D rock | 1378 | 1006 | -372 | 0.73 |
| C-H/C-D wag | 1298 | 948 | -350 | 0.73 |
The vibrational spectroscopy analysis confirms the theoretical predictions for deuterium isotope effects and provides validation of the successful incorporation of deuterium atoms at the intended positions within the Telaprevir-d4 molecule. These spectroscopic signatures serve as definitive fingerprints for identifying and quantifying deuterated pharmaceutical compounds in analytical applications.
| Technique | Key Features | Applications | References |
|---|---|---|---|
| Mass Spectrometry (HRMS) | Molecular ion peak at m/z 683.87, +4 mass shift from deuteration | Internal standard for LC-MS/MS quantification | [18] [19] [20] |
| Nuclear Magnetic Resonance | Isotopic shifts in 13C NMR, deuterium decoupling effects | Isotopomer identification and quantification | [14] [15] |
| Infrared Spectroscopy | C-D stretching frequencies, isotope effects on vibrational modes | Deuteration verification and characterization | [5] [21] |
| X-ray Crystallography | Deuterium atom positions in crystal structure | Structural confirmation of deuterated analog | [1] [2] |
| Vibrational Spectroscopy | Reduced vibrational frequencies for C-D bonds vs C-H bonds | Isotope effect studies and bond characterization | [5] [22] |